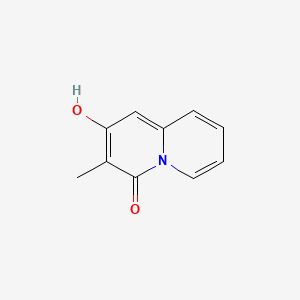

2-Hydroxy-3-methyl-4H-quinolizin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

15997-24-7 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.187 |

IUPAC Name |

2-hydroxy-3-methylquinolizin-4-one |

InChI |

InChI=1S/C10H9NO2/c1-7-9(12)6-8-4-2-3-5-11(8)10(7)13/h2-6,12H,1H3 |

InChI Key |

WEUKZGJVRMOHOK-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C2C=CC=CN2C1=O)O |

Synonyms |

2-Hydroxy-3-methyl-quinolizin-4-one |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hydroxy 3 Methyl 4h Quinolizin 4 One and Its Derivatives

Classical and Modern Chemical Synthesis Routes to 4H-Quinolizin-4-one Cores

The construction of the 4H-quinolizin-4-one nucleus has been approached through various chemical strategies, ranging from classical cyclization reactions to modern metal-catalyzed and one-pot methodologies. These methods aim to provide efficient access to the core structure, often with opportunities for subsequent functionalization.

Metal-Catalyzed Annulation and Cyclization Reactions

Metal-catalyzed reactions have become powerful tools in organic synthesis for the construction of complex heterocyclic systems like the 4H-quinolizin-4-one core. These methods often proceed with high efficiency and selectivity under mild conditions.

Various transition metals have been employed to catalyze the key bond-forming steps in the synthesis of quinolizinone and related nitrogen-containing heterocycles. For instance, rhodium(III)-catalyzed C-H activation and annulation has been reported for the construction of quinolizinones. acs.org Iron-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones provides a route to 4-quinolones, a related heterocyclic system, showcasing the potential of iron catalysts in such transformations. organic-chemistry.org Similarly, nickel catalysis has been utilized for the dehydrogenative coupling of o-aminobenzamides with alcohols to form quinazolin-4(3H)-ones, another related core structure. nih.govresearchgate.net

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been integrated into sequential one-pot processes to synthesize quinolin-4(1H)-one derivatives. organic-chemistry.org Copper-catalyzed cascade reactions have also proven effective for synthesizing various nitrogen-containing heterocycles, such as 2H-1,4-benzoxazin-3-(4H)-ones, from o-halophenols and 2-halo-amides. nih.gov Furthermore, bismuth(III) chloride has been used as a Lewis acid catalyst in the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues. nih.gov These examples highlight the broad utility of metal catalysts in facilitating the annulation and cyclization reactions necessary to build the quinolizinone framework and its analogues.

Table 1: Examples of Metal-Catalyzed Reactions for Quinolizinone and Related Heterocycle Synthesis

| Catalyst System | Reaction Type | Product Core | Ref. |

| Rh(III) | C–H Activation/Annulation | Quinolizinone | acs.org |

| Fe(OTs)₃·6H₂O | Oxidative Coupling | 4-Quinolone | organic-chemistry.org |

| [Ni(MeTAA)] | Dehydrogenative Coupling | Quinazolin-4(3H)-one | nih.gov |

| Palladium/DavePhos | Buchwald-Hartwig Amination | Quinolin-4(1H)-one | organic-chemistry.org |

| CuI | Cascade Coupling | 2H-1,4-Benzoxazin-3-(4H)-one | nih.gov |

| BiCl₃ | Microwave-Assisted Cyclization | 4-Hydroxy-2-quinolone | nih.gov |

One-Pot and Cascade Reactions for Expedited Synthesis

One-pot and cascade reactions offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency by combining multiple reaction steps into a single synthetic operation without isolating intermediates.

A notable example is the one-pot synthesis of 1-chloro-2-chlorocarboxy-4H-quinolizin-4-one from the condensation of 2-pyridine acetic acid with thionyl chloride, achieving a yield greater than 95%. tandfonline.comtandfonline.com This intermediate serves as a versatile precursor for various derivatives. tandfonline.comtandfonline.com Another facile one-pot method provides 3-substituted 4H-quinolizin-4-ones with good selectivity and high efficiency (up to 93% yield) through an alkyne substrate control strategy. acs.orgnih.gov This approach is scalable and allows for further modification of the products. nih.gov

Cascade reactions, where a sequence of intramolecular transformations is triggered by a single event, have also been developed. An acid ion exchange resin has been used to mediate a cascade reaction for the synthesis of quinazolin-4-ones, providing a green and atom-economical alternative. rsc.org Similarly, a metal-free radical phosphinoylation–cyclization cascade has been developed for the synthesis of phosphinoylchroman-4-ones. beilstein-journals.org These strategies demonstrate the power of cascade processes in rapidly assembling complex molecular architectures from simple starting materials.

Chemo- and Regioselective Functionalization Strategies

Achieving chemo- and regioselectivity is a key challenge in the synthesis of substituted quinolizinones. Modern synthetic methods have been developed to control the site of functionalization on the heterocyclic core.

The one-pot synthesis of 3-substituted 4H-quinolizin-4-ones via an alkyne substrate control strategy is a prime example of regioselective functionalization. acs.orgnih.gov This method allows for the specific introduction of substituents at the C-3 position of the quinolizinone ring. The synthesis of 1-chloro-2-chlorocarboxy-4H-quinolizin-4-one also demonstrates a strategy for functionalization, where the chloro and chlorocarboxy groups are introduced at specific positions, which can then be further reacted with nucleophiles like alcohols and amines to create a variety of derivatives. tandfonline.comtandfonline.com The reactivity of these functional groups allows for the selective modification of the quinolizinone scaffold. tandfonline.com

Enzymatic and Biocatalytic Approaches to 2-Hydroxy-4H-quinolizin-4-one Scaffolds

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a green and highly selective alternative to classical chemical synthesis. nih.govyoutube.com These methods operate under mild conditions and can achieve high levels of chemo-, regio-, and stereoselectivity. nih.gov

Enzyme-Mediated Polyketide Synthesis Pathways

The biosynthesis of many natural products, including certain alkaloids, proceeds through polyketide pathways. wikipedia.org Polyketides are synthesized by polyketide synthases (PKSs), which catalyze the stepwise condensation of a starter unit with extender units, typically malonyl-CoA. wikipedia.orgfrontiersin.org

A significant breakthrough has been the enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds by integrating three enzymes. rsc.orgnih.govresearchgate.net Retrosynthetic analysis suggested that this scaffold could be formed via the intramolecular cyclization of a diketide intermediate. nih.gov This intermediate is produced from the condensation of 2-pyridylacetyl-CoA (as the starter unit) and one molecule of malonyl-CoA (as the extender unit), a reaction catalyzed by a specific type III polyketide synthase (PKS). nih.gov

The key enzyme identified for this transformation is a type III PKS from the Chinese club moss Huperzia serrata (HsPKS3). rsc.orgnih.gov This enzyme accepts 2-pyridylacetyl-CoA as a starter substrate to perform the necessary condensation and subsequent intramolecular cyclization to form the 2-hydroxy-4H-quinolizin-4-one scaffold. nih.gov

Table 2: Enzymes Integrated for the Synthesis of 2-Hydroxy-4H-quinolizin-4-one Scaffolds

| Enzyme | Abbreviation | Source Organism | Function | Ref. |

| Phenylacetate-CoA ligase | PcPCL | Penicillium chrysogenum MT-12 | Activates starter unit precursor | rsc.orgnih.gov |

| Malonyl-CoA synthase | AtMatB | Arabidopsis thaliana | Provides extender unit (malonyl-CoA) | rsc.orgnih.gov |

| Type III Polyketide Synthase | HsPKS3 | Huperzia serrata | Catalyzes condensation and cyclization | rsc.orgnih.gov |

Engineered Microorganism Applications for Quinolizinone Production

The successful demonstration of the enzymatic synthesis of the 2-hydroxy-4H-quinolizin-4-one scaffold opens the door for its production using engineered microorganisms. rsc.orgnih.gov Metabolic engineering of microbes like Escherichia coli or yeast has been successfully used to produce complex molecules such as the antimalarial drug artemisinin (B1665778) and various biofuels. youtube.com

By introducing the necessary biosynthetic genes into a suitable microbial host, it is possible to construct an artificial pathway for the production of the target compound from simple carbon sources like glucose. frontiersin.orgyoutube.com For the production of 2-hydroxy-4H-quinolizin-4-one, this would involve engineering a microbe to express the three key enzymes: phenylacetate-CoA ligase (PcPCL), malonyl-CoA synthase (AtMatB), and the type III polyketide synthase (HsPKS3). rsc.orgnih.gov

This approach offers a promising and sustainable route for the large-scale production of these structurally interesting alkaloids, avoiding the need for complex chemical synthesis or extraction from potentially scarce natural sources. frontiersin.orgrsc.org

Green Chemistry Principles in 2-Hydroxy-3-methyl-4H-quinolizin-4-one Synthesis

The integration of green chemistry principles into the synthesis of quinolizinone scaffolds is pivotal for developing environmentally benign and economically viable production methods. This approach focuses on minimizing hazardous substances, improving energy efficiency, and utilizing renewable resources.

Solvent-Free and Aqueous Media Syntheses

The shift away from conventional organic solvents, which are often volatile and toxic, is a cornerstone of green synthetic chemistry. Research has demonstrated the feasibility of synthesizing quinolizinone and related heterocyclic structures in aqueous media or under solvent-free conditions.

One of the most innovative green methods is the enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds, including the specific target compound this compound. nih.govscispace.com This biocatalytic approach utilizes a one-pot reaction integrating three distinct enzymes: a phenylacetate-CoA ligase (PcPCL), a malonyl-CoA synthase (AtMatB), and a type III polyketide synthase (HsPKS3). nih.govrsc.org The entire enzymatic cascade is conducted in an aqueous potassium phosphate (B84403) buffer, completely eliminating the need for harmful organic solvents. rsc.org This method not only represents a significant environmental advantage but also offers high specificity and efficiency, circumventing the need to separate potentially unstable CoA thioester intermediates. nih.gov

For related heterocyclic systems like quinazolinones, solvent-free syntheses have been successfully implemented. These reactions are often carried out by irradiating a mixture of the reactants with microwaves in the absence of any solvent, sometimes using a solid catalyst like organic clay. ijarsct.co.in Another green strategy for similar compounds involves using a recyclable catalyst such as β-cyclodextrin-SO3H in aqueous media, which simplifies the process and allows for catalyst reuse over multiple cycles. rsc.org These examples highlight promising green alternatives that could be adapted for the synthesis of this compound.

Microwave-Assisted and Ultrasound-Promoted Reactions

To accelerate chemical reactions and improve energy efficiency, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis: This technique has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. ijarsct.co.insrce.hr While specific reports on the microwave-assisted synthesis of this compound are limited, the synthesis of the related quinazolin-4(3H)-one scaffold has been extensively studied under microwave irradiation. srce.hrnih.govresearchgate.net These methods are noted for being clean, simple, efficient, and environmentally friendly. srce.hr The combination of microwave heating with solvent-free conditions or phase-transfer catalysts further enhances the green credentials of these synthetic protocols. nih.gov

Ultrasound-Promoted Reactions: Sonochemistry, the application of ultrasound to chemical reactions, offers another non-conventional energy source that can promote and enhance synthetic transformations. usp.br The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. This can lead to the formation of radicals and significantly increase reaction rates. usp.br Ultrasound has been effectively used to promote the synthesis of various heterocyclic compounds, including quinazoline (B50416) and indolizine (B1195054) derivatives. nih.govnih.gov These sonochemical processes are often characterized by shorter reaction times, milder conditions, and improved yields compared to conventional methods. nih.gov

| Methodology | Energy Source | Medium | Key Advantages | Example Application (Scaffold) | Reference |

|---|---|---|---|---|---|

| Enzymatic Synthesis | Biocatalysis (at 37°C) | Aqueous Buffer | High specificity, mild conditions, environmentally benign, one-pot reaction. | 2-Hydroxy-4H-quinolizin-4-one | nih.govrsc.org |

| Microwave-Assisted | Microwave Irradiation | Solvent-Free or Organic Solvent | Drastically reduced reaction times, increased yields, energy efficiency. | Quinazolin-4(3H)-one | ijarsct.co.insrce.hr |

| Ultrasound-Promoted | Ultrasonic Waves | Liquid Solvent | Enhanced reaction rates, milder conditions, improved yields, can initiate radical reactions. | Indolizines, Quinazolines | nih.govnih.gov |

Derivatization and Structural Modification of this compound

The ability to chemically modify the core structure of this compound is crucial for exploring its potential applications and establishing structure-activity relationships. Derivatization strategies focus on creating analogs with varied substituents and introducing new functional groups.

Synthesis of Substituted 4H-Quinolizin-4-one Analogs

The synthesis of analogs of the 4H-quinolizin-4-one skeleton allows for the systematic investigation of how different substituents affect the molecule's properties. The enzymatic synthesis method itself provides a route to specific analogs; for instance, this compound was successfully formed in a one-pot reaction. scispace.com

Historically, the synthesis of 2-substituted 4H-quinolizin-4-one derivatives has been a focus of research to avoid the mixtures of products that often result from less controlled reactions. researchgate.net Modern synthetic methods for related heterocyclic systems, such as 4-quinolones, often employ metal-catalyzed reactions or tandem processes to build a library of substituted analogs. organic-chemistry.org For example, palladium-catalyzed carbonylative cyclization and copper-catalyzed direct cyclization have proven effective for generating diverse quinolone structures from simple precursors. organic-chemistry.org Such strategies could potentially be adapted to create a wide range of substituted 4H-quinolizin-4-one analogs.

Strategies for Introducing Diverse Functional Groups

Introducing a variety of functional groups onto the quinolizinone core can significantly alter its electronic, steric, and physicochemical properties. Functional groups are specific arrangements of atoms that dictate a molecule's characteristic chemical reactions and behavior. masterorganicchemistry.comyoutube.com

A direct example of functionalization at the 3-position is the synthesis of 2-hydroxy-4H-quinolizin-4-one-3-carboxylic acid. This involves the reaction of 2-(pyridin-2-yl)acetic acid with a malonic acid derivative (2,2-dimethyl-1,3-dioxane-4,6-dione) to introduce a carboxylic acid group, a key functional moiety. prepchem.com

General strategies for introducing other functional groups often rely on multi-step synthetic sequences or advanced catalytic methods. For the related 4-quinolone scaffold, tandem reactions involving Michael addition followed by intramolecular cyclization have been used to install various substituents. nih.gov Potential functional groups that could be introduced to the quinolizinone ring system include:

Halogens (F, Cl, Br, I): Often introduced using electrophilic halogenating agents.

Alkyl/Aryl Groups: Can be installed via cross-coupling reactions (e.g., Suzuki, Heck).

Amino Groups (-NH2): Can be introduced via reduction of a nitro group or through nucleophilic aromatic substitution.

Ester/Amide Groups: Can be formed from a carboxylic acid precursor.

| Functional Group | Description | Potential Synthetic Strategy | Reference (Principle) |

|---|---|---|---|

| Methyl (-CH3) | A simple alkyl group. | Enzymatic synthesis using a substituted precursor. | nih.gov |

| Carboxylic Acid (-COOH) | An acidic functional group containing a carbonyl and a hydroxyl group. | Reaction with a malonic acid derivative followed by cyclization. | prepchem.com |

| Acyl (-COR) | A carbonyl group attached to an alkyl or aryl group. | Transformation of β-amido ynones. | organic-chemistry.org |

| Amino (-NH2) | A basic nitrogen-containing group. | Tandem Michael addition of an amine followed by intramolecular N-arylation. | nih.gov |

| Ester (-COOR) | A derivative of a carboxylic acid where the hydroxyl is replaced by an alkoxy group. | N-alkylation with an ester-containing alkylating agent. | srce.hr |

Mechanistic Investigations and Chemical Reactivity of 2 Hydroxy 3 Methyl 4h Quinolizin 4 One Derivatives

Exploration of Reaction Mechanisms in Quinolizinone Formation

The synthesis of the 4H-quinolizin-4-one skeleton can be achieved through various strategic approaches, including enzymatic pathways and traditional organic synthesis methodologies. These methods often involve key bond-forming events such as C-H activation and cyclization reactions.

C-H Activation Pathways

Direct functionalization of C-H bonds is an increasingly important strategy in the synthesis of complex molecules, offering an atom-economical alternative to traditional methods that often require pre-functionalized starting materials.

Enzymatic C-H Functionalization:

A notable and environmentally benign route to 2-hydroxy-3-methyl-4H-quinolizin-4-one involves a one-pot enzymatic synthesis. acs.orgnih.govrsc.org This biocatalytic approach utilizes a cascade of three enzymes: a phenylacetate-CoA ligase (PcPCL), a malonyl-CoA synthase (AtMatB), and a type III polyketide synthase (HsPKS3). acs.orgnih.govrsc.org The process commences with the conversion of 2-(pyridine-2-yl)acetic acid and methylmalonic acid into their respective coenzyme A (CoA) thioesters. acs.org The type III PKS then catalyzes the crucial condensation and subsequent intramolecular cyclization, which can be considered a form of biochemical C-H functionalization, to yield the final product. acs.orgnih.gov

Transition-Metal-Catalyzed C-H Activation (Analogous Systems):

While specific examples for this compound are not extensively documented, transition-metal-catalyzed C-H activation is a well-established method for constructing related nitrogen heterocycles like quinolines and quinazolines. frontiersin.orgrsc.orgmdpi.commdpi.commdpi.com These reactions, often employing metals such as palladium, rhodium, ruthenium, and cobalt, typically proceed through a directed C-H activation mechanism. rsc.orgmdpi.com For instance, the synthesis of quinolines has been achieved via rhodium-catalyzed ortho-C-H bond activation. mdpi.com By analogy, a hypothetical pathway to the quinolizinone core could involve the intramolecular C-H activation of a suitably substituted pyridine (B92270) derivative.

Cycloisomerization and Annulation Mechanisms

Cycloisomerization and annulation reactions are fundamental strategies for the construction of cyclic and polycyclic frameworks, including the quinolizinone skeleton.

Enzymatic Intramolecular Cyclization:

In the enzymatic synthesis of this compound, the final and key step is an intramolecular cyclization of a diketide intermediate. acs.orgnih.gov This intermediate is formed from the condensation of 2-pyridylacetyl-CoA and methylmalonyl-CoA. acs.org The type III PKS enzyme orchestrates the ring closure to form the bicyclic quinolizinone structure. acs.orgnih.gov

Aza-Robinson Annulation:

A plausible, though not specifically demonstrated for this derivative, synthetic route is the aza-Robinson annulation. The Robinson annulation is a classic method for forming six-membered rings in carbocyclic systems. acs.orgnih.govresearchgate.net Its nitrogen-containing counterpart, the aza-Robinson annulation, can be employed to construct nitrogen heterocycles. acs.orgnih.govresearchgate.netnih.gov A hypothetical pathway to a quinolizinone derivative would involve the Michael addition of a pyridine-derived enamine to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. acs.orgnih.gov

| Reaction Type | Key Features | Reagents/Catalysts | Relevance to this compound |

| Enzymatic Synthesis | One-pot, environmentally benign, high specificity. | PcPCL, AtMatB, HsPKS3 | Demonstrated for the direct synthesis of the title compound. acs.orgnih.govrsc.org |

| Aza-Robinson Annulation | Formation of a six-membered nitrogen-containing ring. | Base-catalyzed Michael addition followed by acid- or base-catalyzed aldol condensation. | A plausible, analogous synthetic strategy for the quinolizinone core. acs.orgnih.govresearchgate.net |

Chemical Transformations and Rearrangement Reactions

The chemical reactivity of the this compound scaffold is dictated by the interplay of its constituent functional groups, including the enol-like hydroxy group, the α,β-unsaturated ketone system, and the aromatic pyridine ring. While specific studies on the transformations of this particular derivative are limited, the reactivity of related quinolizinone and hydroxyquinone systems can provide valuable insights.

The presence of the 2-hydroxy group makes the molecule susceptible to reactions typical of enols, such as O-alkylation and O-acylation under appropriate basic conditions. The α,β-unsaturated ketone moiety can potentially undergo nucleophilic addition reactions at the C-1 position. Furthermore, the quinolizinone system can be reduced to the corresponding partially or fully saturated quinolizidine (B1214090) alkaloids. nih.gov

Rearrangement Reactions (Analogous Systems):

Rearrangement reactions are a powerful tool in organic synthesis for accessing complex molecular architectures. While no specific rearrangements of this compound have been reported, related structures like quinols can undergo rearrangements. For instance, the dienone-phenol rearrangement is a well-known acid-catalyzed process. A related transformation is the quinol-enedione rearrangement, which occurs in quinol substrates with substituted migrating termini. Given the quinone-like character of the 4H-quinolizin-4-one core, the possibility of analogous skeletal rearrangements under certain conditions cannot be ruled out, potentially leading to novel heterocyclic frameworks.

Thermodynamic and Kinetic Aspects of Quinolizinone Reactions

The outcome of chemical reactions is governed by the principles of thermodynamics and kinetics. Thermodynamic control favors the most stable product, while kinetic control leads to the product that is formed fastest.

In the context of quinolizinone synthesis, the regioselectivity of cyclization and annulation reactions is often under either kinetic or thermodynamic control. For example, in the formation of enolates from unsymmetrical ketones, the use of bulky bases at low temperatures typically favors the formation of the kinetic enolate (deprotonation at the less hindered α-position), whereas higher temperatures and smaller, equilibrating bases can lead to the thermodynamic enolate (deprotonation at the more substituted α-position, leading to a more stable double bond). rsc.org

While specific thermodynamic and kinetic data for the formation of this compound are not available in the literature, computational studies on related systems can provide estimates of reaction energies, activation barriers, and the relative stability of intermediates and products. nih.govchemrxiv.orgresearchgate.netresearchgate.net Such studies are invaluable for understanding reaction mechanisms and for the rational design of synthetic routes. For instance, density functional theory (DFT) calculations are commonly used to investigate the potential energy surfaces of complex organic reactions.

| Parameter | Description | Significance in Quinolizinone Synthesis |

| ΔG (Gibbs Free Energy) | The overall energy change of a reaction, determining its spontaneity. | A negative ΔG indicates a thermodynamically favorable reaction. |

| ΔH (Enthalpy) | The heat change of a reaction. | Exothermic reactions (negative ΔH) are often favored. |

| ΔS (Entropy) | The change in disorder of a system. | Reactions that increase the number of molecules or degrees of freedom are entropically favored. |

| Ea (Activation Energy) | The energy barrier that must be overcome for a reaction to occur. | Lower activation energies lead to faster reaction rates. |

Advanced Spectroscopic and Computational Characterization of 2 Hydroxy 3 Methyl 4h Quinolizin 4 One Systems

High-Resolution Spectroscopic Analysis of 4H-Quinolizin-4-one Structures

High-resolution spectroscopy is indispensable for the structural verification of synthesized compounds. Each technique probes different aspects of the molecule's physical and chemical properties, from nuclear spin states to molecular vibrations and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra, it is possible to map the connectivity of atoms and elucidate the stereochemistry.

In the characterization of 2-hydroxy-3-methyl-4H-quinolizin-4-one, NMR data provides unambiguous evidence for its formation. nih.gov A comparison with its parent compound, 2-hydroxy-4H-quinolizin-4-one, highlights key differences. The introduction of a methyl group at the C-3 position is confirmed by the appearance of a new singlet signal in the ¹H NMR spectrum at approximately δH 2.01 ppm, corresponding to the three methyl protons. nih.gov Concurrently, the olefinic proton signal at δH 6.01 ppm, present in the non-methylated analogue, is absent in the spectrum of the title compound. nih.gov The ¹³C NMR spectrum further supports this, showing a new carbon resonance in the aliphatic region around δC 10.1 ppm. nih.gov Comprehensive analysis of 1D and 2D NMR spectra allows for the full assignment of all proton and carbon signals, confirming the successful synthesis of the this compound scaffold. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Data derived from enzymatic synthesis studies. nih.gov

| Position | ¹H Chemical Shift (δH, ppm) | ¹³C Chemical Shift (δC, ppm) |

| 1 | - | 161.8 |

| 2 | - | 168.9 |

| 3 | - | 96.5 |

| 3-CH₃ | 2.01 (s, 3H) | 10.1 |

| 4 | - | 144.8 |

| 6 | 8.81 (d, J=7.0 Hz, 1H) | 127.4 |

| 7 | 6.92 (t, J=6.0 Hz, 1H) | 114.6 |

| 8 | 7.34 (t, J=8.0 Hz, 1H) | 125.6 |

| 9 | 7.44 (d, J=9.0 Hz, 1H) | 95.2 |

| 9a | - | 131.2 |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors below 5 ppm, which allows for the determination of the elemental composition of a molecule with high confidence. nih.govmasonaco.org

For this compound (molecular formula C₁₀H₉NO₂), HRMS is the definitive method for confirming its elemental composition. Techniques like electrospray ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺. The experimentally measured m/z value is then compared to the theoretically calculated exact mass. A close match between these values validates the molecular formula. For instance, in studies of related quinolizinone derivatives, HRMS data is presented as the required (calculated) mass versus the found (measured) mass, providing strong evidence for the proposed structure. rsc.org While specific HRMS data for the title compound is not detailed in the primary synthesis report, analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) was used to monitor its enzymatic formation. nih.govrsc.orgscispace.com

Table 2: Molecular Formula and Exact Mass Data for this compound

| Attribute | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Monoisotopic Mass | 175.06333 u |

| Calculated [M+H]⁺ | 176.07061 u |

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their bonds. pnnl.govmdpi.com IR and Raman are often complementary, as some vibrations may be strong in one technique and weak or silent in the other. nih.gov

For this compound, the IR spectrum is expected to show characteristic absorption bands that confirm its key functional groups. These include:

A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A strong absorption band around 1640-1660 cm⁻¹ due to the C=O stretching vibration of the α,β-unsaturated ketone (the 4-oxo group).

Several bands in the 1600-1450 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the aromatic quinolizine ring system.

Bands related to C-H stretching and bending vibrations.

IR data for similar 4H-quinolizin-4-one structures show characteristic peaks (υmax) for the carbonyl group in the 1655-1638 cm⁻¹ range, confirming the presence of the ketone functionality. rsc.org Raman spectroscopy, while less commonly reported for this specific class, can provide valuable information, particularly for the symmetric vibrations of the aromatic core and the C=C double bonds. nih.govresearchgate.net

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |

| Ketone (C=O) | C=O Stretch | 1660 - 1640 (strong) |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Methyl (-CH₃) | C-H Stretch | 2960 - 2850 |

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. nih.gov It provides definitive information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding and π-π stacking) in the solid state, offering an unparalleled level of structural detail. nih.gov

As of this writing, a single-crystal X-ray structure for this compound has not been reported in the surveyed literature. If such a crystal structure were to be determined, it would unequivocally confirm the planarity of the quinolizinone core, provide precise measurements of the C=O, C-O, and C-C bond lengths, and reveal how the molecules pack in the crystal lattice. This information is crucial for understanding solid-state properties and for validating the results of computational models.

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to probe the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from the ground state to higher energy excited states, typically involving π→π* and n→π* transitions in conjugated systems. Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited state back to the ground state.

The conjugated system of the this compound scaffold is expected to give rise to distinct absorption bands in the UV-Vis spectrum. In the enzymatic synthesis of this compound, its formation was monitored by HPLC using a detection wavelength of 230 nm, indicating significant absorption in the UV region. nih.govscispace.com Quinolone and quinolizinone derivatives are known to be fluorescent, and their emission properties can be sensitive to their environment and substitution patterns. nih.govresearchgate.net Protonation of the nitrogen atom in related quinoline (B57606) systems has been shown to significantly enhance fluorescence intensity. nih.gov

A particularly interesting photophysical phenomenon is Aggregation-Induced Emission (AIE), where a molecule (luminogen) is non-emissive or weakly fluorescent when dissolved in a good solvent but becomes highly luminescent upon aggregation or in the solid state. rsc.orgrsc.org This effect is often observed in molecules with rotatable groups, where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways and opens up the radiative channel, leading to strong fluorescence. nih.gov Given the heterocyclic and substituted nature of this compound, investigating its AIE properties could be a valuable avenue for future research, potentially leading to applications in sensing or materials science. researchgate.net

Computational Chemistry and Theoretical Studies on this compound

Computational chemistry provides powerful tools for investigating the structural, electronic, and spectroscopic properties of molecules, complementing experimental data. nih.gov Density Functional Theory (DFT) is a widely used method for studying organic molecules, offering a good balance between accuracy and computational cost.

For this compound, theoretical studies can be employed to:

Optimize Molecular Geometry: Calculations can predict the most stable 3D structure, including bond lengths and angles, which can be compared with experimental data if available (e.g., from X-ray crystallography).

Simulate Spectroscopic Data: DFT methods can calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. nih.gov Comparing these simulated spectra with experimental results helps to confirm structural assignments and understand the origin of spectroscopic features.

Analyze Electronic Properties: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important parameter related to the molecule's reactivity and electronic transitions.

Map Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions and reactivity. nih.gov

Studies on related quinoline derivatives have successfully used DFT calculations, often with the B3LYP functional and basis sets like 6-311++G(d,p), to determine optimized geometries and predict various molecular properties. nih.gov Such computational investigations on this compound would provide deeper insight into its intrinsic properties and behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govrsc.org By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. For this compound, DFT calculations can provide a detailed understanding of its stability, reactivity, and spectroscopic characteristics.

Research Findings:

DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to optimize the geometry of this compound. icm.edu.plnih.gov These calculations would likely reveal a planar or near-planar conformation for the quinolizinone ring system. The distribution of electron density, particularly the HOMO and LUMO, is critical for understanding the molecule's reactivity. The HOMO is typically localized over the electron-rich regions of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is found in electron-deficient areas, highlighting sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

| Calculated DFT Parameters | Illustrative Values for this compound |

| Total Energy (Hartree) | -648.723 |

| HOMO Energy (eV) | -6.15 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.26 |

| Dipole Moment (Debye) | 3.45 |

Note: The values in this table are illustrative and based on typical results for similar heterocyclic compounds. Actual experimental or computational values may vary.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For a molecule like this compound, MD simulations can explore its conformational space, revealing the different shapes the molecule can adopt and the relative energies of these conformations. This is particularly important for understanding how the molecule might interact with a biological target, such as a protein receptor. researchgate.net

Research Findings:

An MD simulation of this compound, typically run for nanoseconds, would provide a trajectory of atomic positions over time. Analysis of this trajectory can reveal the flexibility of different parts of the molecule. For instance, the methyl group and the hydroxyl group are expected to exhibit rotational freedom. The simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to mimic physiological conditions. Key metrics from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and the root-mean-square fluctuation (RMSF) to identify flexible regions. For quinolizine derivatives, MD simulations have been used to validate the stability of ligand-protein complexes. scienceopen.com

| MD Simulation Parameters | Illustrative Values for a this compound System |

| Simulation Time (ns) | 100 |

| Temperature (K) | 300 |

| Pressure (bar) | 1 |

| Force Field | CHARMM36 |

| Average RMSD (Å) | 1.5 ± 0.3 |

Note: The values in this table are illustrative and based on typical simulation parameters for small organic molecules. Actual simulation results would depend on the specific system and conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net By identifying the physicochemical properties that are most influential for a compound's activity, QSAR can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. rsc.orgnih.gov

Research Findings:

For a series of this compound analogs, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic properties. These descriptors would then be correlated with experimentally determined biological activity (e.g., IC50 values against a particular enzyme or cell line). A robust QSAR model, often developed using techniques like multiple linear regression or partial least squares, can provide a mathematical equation that predicts activity based on the values of these descriptors. mdpi.com For quinolinone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been used to create contour maps that visualize the regions where steric bulk or electrostatic charge would enhance or diminish activity.

| QSAR Model Descriptors | Illustrative Contribution to Biological Activity |

| LogP (Hydrophobicity) | Positive correlation |

| Molecular Weight | Negative correlation beyond an optimal value |

| HOMO Energy | Positive correlation |

| Steric Hindrance at C3 | Negative correlation |

Note: The relationships in this table are illustrative and based on general principles observed in QSAR studies of similar compound classes.

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target. Virtual screening then uses docking to rapidly assess large libraries of compounds to identify those most likely to bind to a specific target.

Research Findings:

A molecular docking study of this compound would involve placing the molecule into the binding site of a target protein with a known 3D structure. The docking algorithm would then sample different orientations and conformations of the ligand, scoring them based on their predicted binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. For example, the hydroxyl group of this compound could act as a hydrogen bond donor, while the quinolizinone ring could form pi-stacking interactions with aromatic residues in the binding site. Such studies on quinolone derivatives have successfully identified potential binding modes and guided the synthesis of more active compounds. nih.gov

| Docking Parameters | Illustrative Results for this compound |

| Target Protein | Example: Protein Kinase |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys72, Glu91, Leu148 |

| Types of Interactions | Hydrogen bond with Lys72, Pi-stacking with Phe149 |

Note: The values and interactions in this table are illustrative and hypothetical, based on typical docking results for kinase inhibitors.

Biological Activities and Molecular Interactions of 2 Hydroxy 3 Methyl 4h Quinolizin 4 One Derivatives in Vitro and Mechanistic Focus

In Vitro Evaluation of Bioactivity Profiles

The unique structural features of 2-hydroxy-4H-quinolizin-4-one derivatives, characterized by a bridgehead nitrogen atom and polar zwitterionic properties, contribute to their broad range of biological activities. nih.govresearchgate.netnih.govscispace.comnih.gov These compounds have been investigated for various therapeutic applications, including their potential as antibacterial agents, where they are considered bioisosteres of quinolone-type antibiotics. researchgate.netscispace.com

Anticancer and Antiproliferative Activities on Cellular Models

Derivatives of the closely related quinazolin-4(3H)-one scaffold have demonstrated notable anticancer and antiproliferative effects in various cancer cell lines. While direct studies on 2-Hydroxy-3-methyl-4H-quinolizin-4-one are limited, the activities of these analogous compounds provide valuable insights into the potential of this chemical class.

For instance, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity against several human cancer cell lines, including breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines. nih.gov Several of these compounds exhibited broad-spectrum antitumor activity, with some showing better cytotoxicity than the standard drug Doxorubicin. nih.gov The study highlighted that derivatives bearing allyl and/or benzyl (B1604629) moieties at the 2 and/or 3 positions of the quinazoline (B50416) nucleus demonstrated the most promising cytotoxic results, with the MCF-7 cell line being particularly sensitive. nih.gov

Similarly, another study focused on 4(3H)-quinazolinone derivatives featuring dithiocarbamate (B8719985) side chains. nih.gov These compounds were tested against human myelogenous leukemia K562 cells, with one derivative, (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methyl 4-(4-fluorophenyl)piperazine-1-carbodithioate, exhibiting significant inhibitory activity with an IC50 value of 0.5 μM. nih.gov

Nitrogen-based heterocycles derived from the quinoline (B57606) ring have also been a subject of anticancer research. nih.gov A set of these compounds were evaluated against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines. nih.gov One particular compound, designated as 3g in the study, displayed promising IC50 values across all four tested cell lines, indicating its potential as a broad-spectrum anticancer agent. nih.gov

Table 1: In Vitro Anticancer Activity of Quinolone and Quinazolinone Derivatives

| Compound Class | Cell Line(s) | Key Findings | Reference(s) |

| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives | MCF-7, HeLa, HepG2, HCT-8 | Several compounds showed broad-spectrum activity, some superior to Doxorubicin. Allyl/benzyl substitutions were favorable. | nih.gov |

| 4(3H)-quinazolinone derivatives with dithiocarbamate side chains | K562 | (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methyl 4-(4-fluorophenyl)piperazine-1-carbodithioate showed an IC50 of 0.5 μM. | nih.gov |

| Nitrogen-based heterocycles from quinoline ring | HCT116, A549, PC3, MCF-7 | Compound 3g exhibited promising IC50 values against all tested cell lines. | nih.gov |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The 4H-4-oxoquinolizine scaffold has been investigated as a source of new antibacterial agents, particularly to address the challenge of bacterial resistance to existing drugs like fluoroquinolones. uniroma1.it Derivatives of this scaffold have shown potent activity against a range of Gram-positive, Gram-negative, and anaerobic bacteria. uniroma1.it Notably, they have demonstrated high activity against some quinolone-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). uniroma1.it

A study on 4H-4-oxoquinolizines with various substituents at the C-8 position revealed that these modifications significantly influence the antibacterial profiles. uniroma1.it Many of the tested compounds showed superior activity against Gram-positive bacteria compared to ciprofloxacin (B1669076) and maintained good susceptibility against ciprofloxacin- and methicillin-resistant S. aureus. uniroma1.it

In the realm of antifungal and broader antimicrobial activity, arylidene-based quinazolin-4(3H)-one derivatives have been synthesized and evaluated. google.com One compound, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, emerged as a particularly potent agent, exhibiting a minimum inhibitory concentration (MIC) of 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans. google.com

Furthermore, quinolinonyl derivatives have been identified as potential antiviral agents, specifically as inhibitors of the HIV-1 integrase. nih.govuniroma1.it These compounds have been shown to inhibit both the catalytic functions of the integrase and the crucial interactions between the integrase and viral RNA, thereby disrupting both early and late stages of the viral replication cycle. nih.gov A review of 4H-quinolizin-4-one derivatives also highlights their potential as antiviral agents, noting their ability to inhibit the integrase enzyme. researchgate.net

Table 2: In Vitro Antimicrobial Activity of Quinolizine and Quinazolinone Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

| 4H-4-oxoquinolizine derivatives | Gram-positive, Gram-negative, anaerobic bacteria, MRSA | Potent activity, with some derivatives showing better efficacy than ciprofloxacin. | uniroma1.it |

| Arylidene-based quinazolin-4(3H)-one derivatives | Staphylococcus aureus, Candida albicans, Aspergillus niger, Rhizopus nigricans | 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one showed significant antibacterial and antifungal activity. | google.com |

| Quinolinonyl derivatives | HIV-1 | Inhibit integrase catalytic activity and integrase-RNA interactions. | nih.govuniroma1.it |

| 4H-quinolizin-4-one derivatives | Viruses | Noted for their potential as antiviral agents through integrase inhibition. | researchgate.net |

Anti-inflammatory and Immunomodulatory Potentials

The anti-inflammatory properties of quinoline and its derivatives have been a subject of considerable research. Certain 2H-1,4-benzoxazin-3(4H)-one derivatives, which share structural similarities with the quinolizinone core, have been shown to possess anti-inflammatory effects. researchgate.net In a study using lipopolysaccharide (LPS)-induced BV-2 microglial cells, these compounds effectively reduced the production of nitric oxide (NO) and decreased the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. researchgate.net

Furthermore, guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been investigated for their anti-inflammatory and NHE-1 inhibitory activities. nih.gov One compound, in particular, was found to inhibit NO synthesis and IL-6 secretion in murine macrophages and demonstrated protective effects in a model of LPS-induced acute lung injury. nih.gov This suggests a potential role for such compounds in mitigating cytokine-mediated inflammatory responses. nih.gov

Neuroprotective and Anti-Neurodegenerative Activities (e.g., Alzheimer's Disease Models)

While direct evidence for the neuroprotective effects of this compound is not yet available, related quinoline and quinazolinone derivatives have shown promise in this area. A study on quinoline derivatives proposed them as potential multifunctional antioxidants with neuroprotective capabilities against diseases like Alzheimer's and Parkinson's. researchgate.netnih.govnih.gov Molecular docking simulations suggested that some of these derivatives could act as inhibitors of key enzymes implicated in neurodegeneration, such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). researchgate.netnih.govnih.gov

In the context of Alzheimer's disease, novel quinazolin-4-one derivatives containing a hydroxamic acid moiety have been designed as selective histone deacetylase 6 (HDAC6) inhibitors. nih.gov One of the most promising candidates from this study was shown to significantly improve learning-based performance in mice with β-amyloid-induced hippocampal lesions. nih.gov These compounds also induced neurite outgrowth and enhanced synaptic activities in neuronal cell models without causing toxicity. nih.gov

Antiparasitic and Antimalarial Activities

The quinoline core is a well-established pharmacophore in the development of antimalarial drugs. Extending from this, derivatives of related heterocyclic systems have been explored for their antiparasitic properties. A series of lipophilic heterocyclic quinolone compounds were synthesized and evaluated in vitro against Plasmodium falciparum and Trypanosoma brucei brucei. mdpi.com Several of these compounds demonstrated antiprotozoal activities in the micromolar range. mdpi.com

In the search for new antimalarial agents, 4-quinazolinone compounds have been synthesized and evaluated. nih.gov These novel analogues of the natural product febrifugine (B1672321) exhibited excellent in vivo antimalarial activity with reduced toxicity compared to the parent compound. nih.gov Similarly, a series of 4-anilinoquinoline triazine derivatives showed potent in vivo antimalarial activity against a chloroquine-sensitive strain of Plasmodium berghei and in vitro activity against a chloroquine-resistant strain of P. falciparum. nih.gov

While specific data on this compound is lacking, the proven efficacy of the broader quinoline and quinazolinone classes against various parasites suggests that quinolizinone derivatives could also hold potential in this therapeutic area.

Table 3: In Vitro Antiparasitic and Antimalarial Activity of Quinolone and Quinazolinone Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

| Lipophilic heterocyclic quinolone derivatives | Plasmodium falciparum, Trypanosoma brucei brucei | Several compounds showed antiprotozoal activity in the micromolar range. | mdpi.com |

| 4-Quinazolinone derivatives | Plasmodium falciparum | Novel febrifugine analogues demonstrated excellent in vivo antimalarial activity with lower toxicity. | nih.gov |

| 4-Anilinoquinoline triazine derivatives | Plasmodium berghei, Plasmodium falciparum (chloroquine-resistant) | Potent in vivo and in vitro antimalarial activity, with some compounds outperforming chloroquine. | nih.gov |

Enzyme Inhibition Studies (e.g., Kinases, Hydrolases, Integrases)

The ability of quinolizinone and related derivatives to inhibit various enzymes is a key aspect of their therapeutic potential. As previously mentioned, quinolinonyl derivatives are effective inhibitors of HIV-1 integrase. nih.govuniroma1.it A review also notes that 4H-quinolizin-4-one derivatives can act as integrase inhibitors, which is relevant to their antiviral activity. researchgate.net

In the realm of kinase inhibition, quinoline-based compounds have emerged as significant players in cancer therapy. nih.gov A series of quinolone antibiotic derivatives were designed as selective inhibitors of Axl kinase, a promising target in cancer treatment. nih.gov One compound from this series demonstrated potent inhibition of Axl kinase with an IC50 value of 26 nM. nih.gov

Furthermore, quinazolin-4(3H)-one derivatives have been investigated as inhibitors of other enzyme classes. One study reported the synthesis of derivatives that act as multitarget metabolic enzyme inhibitors, showing inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. bezmialem.edu.tr Another study focused specifically on α-glucosidase inhibition, with one quinazolin-4(3H)-one derivative showing significantly stronger inhibition than the standard drug acarbose. nih.gov

Table 4: Enzyme Inhibition by Quinolone and Quinazolinone Derivatives

| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |

| Quinolinonyl derivatives | HIV-1 Integrase | Inhibit both catalytic function and enzyme-RNA interactions. | nih.govuniroma1.it |

| 4H-quinolizin-4-one derivatives | Integrase | Noted for their potential as integrase inhibitors. | researchgate.net |

| Quinolone antibiotic derivatives | Axl Kinase | A potent and selective inhibitor was identified with an IC50 of 26 nM. | nih.gov |

| Quinazolin-4(3H)-one derivatives | Acetylcholinesterase, Butyrylcholinesterase, α-Glucosidase | Multitarget inhibitors with potent activity against several metabolic enzymes. | bezmialem.edu.tr |

| Quinazolin-4(3H)-one derivatives | α-Glucosidase | A derivative was found to be a significantly more potent inhibitor than acarbose. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented, insights can be drawn from research on the analogous 4-hydroxy-2-quinolone and quinazolinone scaffolds.

Correlations Between Structural Modifications and Biological Response

For the related 4-hydroxy-2-quinolone scaffold, SAR studies have revealed that modifications at various positions on the quinolone ring significantly impact antimicrobial activity. For instance, the introduction of a long alkyl side chain at the C-3 position and specific substituents at the C-6 and C-7 positions can dramatically influence antibacterial and antifungal potency. nih.gov A study on these derivatives showed that brominated analogs with a nonyl side chain at C-3 exhibited potent antifungal activity, in some cases surpassing that of the standard drug amphotericin B. nih.gov This suggests that lipophilicity and the electronic nature of the substituents are key determinants of biological activity.

In the case of 2-substituted quinazolin-4(3H)-ones, the presence and position of hydroxyl groups on a phenyl ring at the 2-position are critical for antioxidant activity. mdpi.com Derivatives with two hydroxyl groups in the ortho position on the phenyl ring not only show potent antioxidant effects but also exhibit metal-chelating properties. mdpi.com Furthermore, the introduction of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has been shown to increase antioxidant activity. mdpi.com

These findings suggest that for this compound derivatives, modifications to the methyl group at C-3, the hydroxyl group at C-2, and substitutions on the aromatic ring could yield compounds with enhanced and varied biological activities.

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore model for a given scaffold identifies the essential structural features responsible for its biological activity. For the related 4-hydroxy-2-quinolone scaffold, the 4-hydroxyl group and the carbonyl group at C-2 are crucial for its interaction with biological targets such as the bacterial DNA gyrase subunit B (GyrB). nih.gov These groups often act as hydrogen bond donors and acceptors, respectively.

Molecular docking studies of 4-hydroxy-2-quinolone-3-carboxamides have shown that the 4-hydroxy-2-quinolone fragment plays a pivotal role in binding to the ATP binding site of GyrB. nih.gov Specifically, the carbonyl group forms hydrogen bonds with key amino acid residues, while the 4-hydroxyl group is also involved in hydrogen bonding interactions. nih.gov Based on these observations, the key pharmacophoric features for the this compound scaffold are likely to include:

The hydroxyl group at C-2, acting as a hydrogen bond donor/acceptor.

The carbonyl group at C-4, serving as a hydrogen bond acceptor.

The aromatic ring system, which can engage in hydrophobic and pi-stacking interactions.

The methyl group at C-3, which can be modified to modulate steric and electronic properties, thereby influencing binding affinity and selectivity.

A hypothetical pharmacophore model based on related structures is presented below.

| Feature | Role in Biological Activity |

| C2-Hydroxyl Group | Hydrogen bond donor/acceptor |

| C4-Carbonyl Group | Hydrogen bond acceptor |

| Quinolizinone Core | Aromatic and hydrophobic interactions |

| C3-Methyl Group | Steric and electronic modulation |

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound derivatives are not yet fully elucidated. However, studies on related quinolizinone and quinolone compounds provide a basis for predicting their potential biological targets and pathway modulations.

Target Identification and Binding Studies (e.g., EGFR, BRAF, Topoisomerases, PI3K)

The broader class of quinolizinones has been reported to exhibit inhibitory activity against PI3K. nih.govscispace.com While specific studies on this compound are lacking, the potential for derivatives of this scaffold to target PI3K is an area of interest for anticancer drug development.

Furthermore, derivatives of the related quinazolinone scaffold have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF V600E, both of which are key kinases in cancer signaling pathways. researchgate.net Hybrid compounds incorporating the quinazolin-4-one structure have demonstrated significant inhibition of both EGFR and BRAF V600E. researchgate.net

The 4-hydroxy-2-quinolone scaffold has been identified as a core structure for the development of inhibitors of bacterial DNA gyrase, a type II topoisomerase. nih.gov This suggests that quinolizinone derivatives may also have the potential to interact with topoisomerases.

| Potential Target Enzyme | Compound Class with Observed Activity |

| PI3K | Quinolizinones nih.govscispace.com |

| EGFR | Quinazolin-4-one derivatives researchgate.net |

| BRAF V600E | Quinazolin-4-one derivatives researchgate.net |

| DNA Gyrase (Topoisomerase) | 4-hydroxy-2-quinolone derivatives nih.gov |

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest, Angiogenesis Inhibition)

Derivatives of the related quinazolin-4-one scaffold have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. One study demonstrated that a potent quinazolin-4-one derivative induced apoptosis in breast cancer cells by increasing the expression of pro-apoptotic genes such as p53, PUMA, Bax, and caspases 3, 8, and 9, while decreasing the expression of the anti-apoptotic gene Bcl-2. nih.gov This compound also caused cell cycle arrest at the pre-G1 and G1 phases. nih.gov

Additionally, certain quinolinone derivatives have been reported to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.com The ability of some 4-hydroxy-2-pyrone and 4-hydroxy-2-pyridone derivatives to act as anti-angiogenic agents further supports the potential for related heterocyclic compounds to modulate this pathway. mdpi.com

Interactions with Biomolecules (e.g., Proteins, DNA, Enzymes)

The biological activities of this compound derivatives are predicated on their interactions with various biomolecules. As previously mentioned, the quinolizinone scaffold has been linked to the inhibition of enzymes like PI3K. nih.govscispace.com The interaction with enzymes is often driven by hydrogen bonding and hydrophobic interactions within the active site.

The potential for these compounds to interact with DNA is suggested by the activity of related quinolones against DNA gyrase, an enzyme that manipulates DNA topology. nih.gov While direct DNA intercalation is one possible mechanism for some heterocyclic compounds, the inhibition of enzymes that bind to DNA is another important mode of action.

The binding of 4-hydroxy-2(1H)-quinolone derivatives to proteins has been investigated in the context of developing radioligands for the glycine-binding site of NMDA receptors, indicating that this scaffold can be tailored to interact with specific protein targets in the central nervous system. nih.gov

Emerging Applications and Future Research Trajectories for 2 Hydroxy 3 Methyl 4h Quinolizin 4 One

Applications in Material Science and Chemical Sensing

The conjugated π-system and inherent electronic properties of the quinolizinone core make it a versatile platform for the development of advanced functional materials.

Development of Fluorescent Probes and Chemosensors (e.g., Metal Ion Detection)

The 4H-quinolizin-4-one framework is an excellent fluorophore, a characteristic that is being actively explored for the development of chemical sensors. Research has demonstrated that derivatives of this scaffold can function as selective and sensitive fluorescent indicators for metal ions. For instance, a series of 4-oxo-4H-quinolizine-3-carboxylic acids were synthesized and found to exhibit a strong and selective fluorescent response to Magnesium ions (Mg²⁺) over other biologically relevant cations like Calcium (Ca²⁺). cornell.edu This selectivity is crucial for monitoring intracellular Mg²⁺ levels without interference. cornell.edu

Further studies have confirmed that 3-substituted 4H-quinolizin-4-ones are inherently fluorescent, with quantum yields varying based on the nature of the substituent. nih.gov This intrinsic fluorescence makes the 2-hydroxy-3-methyl derivative a prime candidate for sensor development. The hydroxyl (-OH) and methyl (-CH₃) groups can modulate the electronic properties of the quinolizinone ring, potentially enhancing selectivity and sensitivity towards specific analytes. The hydroxyl group, in particular, can act as a binding site for metal ions, leading to a detectable change in fluorescence upon complexation, a mechanism often referred to as chelation-enhanced fluorescence (CHEF).

The development of chemosensors based on this scaffold for detecting environmentally and biologically significant metal ions remains a vibrant area of research. The potential applications span from environmental monitoring of heavy metals to real-time imaging of ionic fluctuations in living cells.

Table 1: Examples of Quinolizinone-Based Fluorescent Probes

| Quinolizinone Derivative | Target Analyte | Principle of Detection | Reported Quantum Yield | Reference |

| 4-oxo-4H-quinolizine-3-carboxylates | Mg²⁺ | Selective complexation leading to fluorescence enhancement | Not specified | cornell.edu |

| 3-Aryl-4H-quinolizin-4-ones | N/A (Intrinsic) | Inherent fluorescence of the scaffold | 0.04 - 0.36 | nih.gov |

| 2-Hydroxy-3-methyl-4H-quinolizin-4-one | Potential for various ions | Hypothesized chelation-enhanced fluorescence | To be determined | N/A |

Optoelectronic and Advanced Material Development

Organic materials with tailored optoelectronic properties are in high demand for applications such as organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical (NLO) devices. researchgate.netrsc.org The key features of these materials include extended π-conjugated systems, tunable energy levels (HOMO/LUMO), and efficient charge transport capabilities. rsc.org

While direct research on the optoelectronic applications of this compound is still nascent, its molecular structure possesses several promising attributes. The 4H-quinolizin-4-one core is a polar, zwitterionic, and π-conjugated system. cornell.edu These characteristics are foundational for creating materials with interesting electronic and photophysical behaviors. The presence of electron-donating (hydroxyl) and electron-withdrawing (carbonyl) groups within the same molecule creates an intramolecular charge-transfer character, which is a common strategy in designing NLO materials and OLED emitters.

Future research could focus on theoretical modeling (e.g., using Density Functional Theory) to calculate the frontier molecular orbitals (HOMO/LUMO), band gap energy, and other electronic parameters of this compound. researchgate.net Experimental studies could then explore its properties in thin-film transistors or as a component in OLEDs. The ability to synthesize derivatives with various substituents on the quinolizinone ring offers a pathway to fine-tune its optoelectronic properties for specific device applications. nih.gov

Strategic Drug Design and Scaffold Optimization in Pre-clinical Research

The 4H-quinolizin-4-one scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have been shown to interact with a wide range of biological targets. cornell.eduresearchgate.net This makes this compound an attractive starting point for the development of new therapeutic agents.

Rational Design of Novel Bioactive Entities

The quinolizinone core is associated with a broad spectrum of biological activities. cornell.edu This provides a strong foundation for the rational design of new drug candidates based on the this compound scaffold. By using this core structure as a template, medicinal chemists can synthesize libraries of analogues with modified substituents to optimize potency, selectivity, and pharmacokinetic properties for a specific disease target.

For example, the known anti-ulcer and anti-allergic activities of certain quinolizinones could be systematically explored by creating derivatives of the title compound and screening them in relevant biological assays. cornell.eduresearchgate.net Similarly, its potential as an antibacterial agent, being a bioisostere of quinolone antibiotics, warrants further investigation. cornell.edu The enzymatic synthesis of the 2-hydroxy-4H-quinolizin-4-one scaffold provides an environmentally friendly route to produce these core structures for further chemical elaboration. cornell.eduuob.edu.ly

Table 2: Reported Bioactivities of the Quinolizinone Scaffold

| Biological Activity | Specific Target/Action (if known) | Reference |

| Antiviral | Inhibition of HIV Integrase | cornell.eduresearchgate.net |

| Anticancer | PI3K (Phosphoinositide 3-kinase) Inhibition | cornell.eduresearchgate.net |

| Neurological | Selective activation of M1 muscarinic receptor | cornell.edu |

| Antibacterial | Bioisostere of quinolone antibiotics | cornell.eduresearchgate.net |

| Anti-ulcer | Mechanism not specified | cornell.eduresearchgate.net |

| Anti-allergic | Mechanism not specified | cornell.eduresearchgate.net |

Exploration of Multi-Targeted Ligands

The management of complex multifactorial diseases, such as cancer and neurodegenerative disorders, is increasingly moving towards a multi-target therapeutic approach. This strategy involves designing single molecules that can modulate multiple biological targets simultaneously to achieve a synergistic therapeutic effect and overcome drug resistance.

Given the exceptionally broad range of bioactivities associated with the quinolizinone scaffold, it is an ideal candidate for the development of multi-targeted ligands. A future research trajectory would involve the rational design of this compound derivatives that are intentionally engineered to interact with several disease-relevant targets. For instance, a single compound could be designed to possess both PI3K inhibitory (anticancer) and anti-inflammatory properties, which would be highly beneficial in oncology. This polypharmacological approach represents a sophisticated and promising frontier in drug discovery, for which the quinolizinone scaffold is particularly well-suited.

Challenges and Future Directions in Quinolizinone Chemistry and Biology

To overcome these synthetic hurdles, the development of more efficient and environmentally friendly synthetic methods is crucial. The reported one-pot enzymatic synthesis of the 2-hydroxy-4H-quinolizin-4-one scaffold is a significant step in this direction, offering a greener alternative to traditional chemical methods. cornell.edunih.gov

Future directions for research on this compound should focus on:

Systematic Material Science Investigation: A thorough investigation of its photophysical and electronic properties to validate its potential in fluorescent sensing and optoelectronics.

Expanded Biological Screening: Comprehensive screening of the compound and its derivatives against a wider array of biological targets to uncover new therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to understand how different substituents on the quinolizinone ring influence its activity and selectivity for specific targets.

Development of Multi-Target Agents: A focused effort on designing and synthesizing quinolizinone-based ligands with tailored polypharmacology for complex diseases.

Optimization of Synthetic Routes: Further refinement of both chemical and enzymatic syntheses to improve yields, reduce costs, and increase accessibility of the scaffold for widespread research.

By addressing these challenges and pursuing these future directions, the scientific community can unlock the full potential of this compound as a valuable molecule in both material and life sciences.

Development of More Efficient and Sustainable Synthetic Routes

Traditional chemical syntheses of quinolizinone scaffolds have often involved multiple steps and the use of environmentally harmful reagents. rsc.orgnih.gov The future of synthesizing this compound and related compounds lies in the development of more efficient, cost-effective, and sustainable methods. A significant advancement in this area is the use of enzymatic synthesis.

Recent studies have demonstrated the successful one-pot enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds. rsc.orgnih.govnih.gov This was achieved by integrating three key enzymes:

Phenylacetate-CoA ligase (PcPCL) from the endophytic fungus Penicillium chrysogenum. rsc.orgnih.gov

Malonyl-CoA synthase (AtMatB) from Arabidopsis thaliana. rsc.orgnih.gov

A type III polyketide synthase (HsPKS3) from the Chinese club moss Huperzia serrata. rsc.orgnih.gov

This enzymatic cascade allows for the synthesis of the quinolizinone scaffold from simple, commercially available precursors like 2-(pyridine-2-yl) acetic acid and malonic acid under mild reaction conditions (pH 7.5 and 37°C). nih.gov This biocatalytic approach avoids the harsh conditions and toxic chemicals associated with traditional organic synthesis, paving the way for the production of these alkaloids in engineered microorganisms. rsc.orgnih.govnih.gov

Further research in this area will likely focus on optimizing these enzymatic pathways, exploring other novel enzymes, and scaling up the process for industrial applications. The use of microwave-assisted synthesis is another green chemistry approach that has been successfully applied to the synthesis of related 4-hydroxy-2-quinolone analogues and could be adapted for quinolizinone derivatives.

Deepening Mechanistic Understanding at the Molecular Level

A thorough understanding of the reaction mechanisms at the molecular level is crucial for the rational design of more efficient synthetic routes and novel derivatives. For the enzymatic synthesis of the 2-hydroxy-4H-quinolizin-4-one scaffold, retrosynthetic analysis suggests a mechanism involving the intramolecular cyclization of a diketide intermediate. nih.gov This intermediate is formed from the condensation of 2-pyridylacetyl-CoA and one molecule of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase (PKS). nih.gov

The key challenge and area of ongoing research is the identification and engineering of suitable type III PKS enzymes that can efficiently accept 2-pyridylacetyl-CoA as a starter unit and facilitate the necessary condensation and intramolecular cyclization reactions. nih.gov

Beyond the synthesis, understanding the mechanism of action of this compound in biological systems is paramount. For related quinazolinone compounds, molecular docking studies have been employed to elucidate their binding modes with specific protein targets. For instance, in the context of anticancer activity, quinazolinone derivatives have been shown to interact with the active sites of enzymes like dihydrofolate reductase (DHFR) and AKT1. researchgate.netnih.gov Similar computational studies on this compound could reveal its specific molecular interactions and guide the design of more potent and selective inhibitors.

Expanding the Scope of Biological Targets and Applications

The quinolizinone and quinazolinone scaffolds are known to possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. rsc.orgnih.govnih.govresearchgate.netmdpi.com For this compound, future research will focus on identifying and validating novel biological targets to expand its therapeutic potential.

Table 1: Potential Biological Targets for Quinolizinone Derivatives

| Target Class | Specific Target Example | Potential Therapeutic Application |

|---|---|---|

| Kinases | AKT1, PI3K | Cancer Therapy |

| DNA Processing Enzymes | HIV Integrase, PARP1 | Antiviral, Cancer Therapy |

| Receptors | M1 Muscarinic Receptor | Neurological Disorders |

Recent research on related quinazolinone derivatives has identified several promising targets. For example, some derivatives have been designed as dual inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) and bromodomain-containing protein 4 (BRD4) for breast cancer therapy. nih.gov Others have shown potential as inhibitors of the AKT pathway, which is frequently deregulated in cancer. nih.gov The structural similarity of this compound to these compounds suggests it could be a valuable starting point for developing inhibitors against these and other important biological targets.

Furthermore, the antibacterial potential of quinolizinones as bioisosteres of quinolone antibiotics is an area of significant interest. rsc.orgnih.gov With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. In silico and in vitro screening of this compound derivatives against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), could lead to the discovery of novel antibiotics. nih.gov

Leveraging Artificial Intelligence and Machine Learning in Quinolizinone Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development. mdpi.comijettjournal.orgnih.gov These powerful computational tools can be leveraged to accelerate research on this compound in several ways.